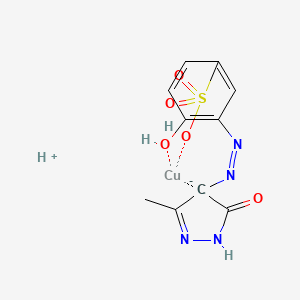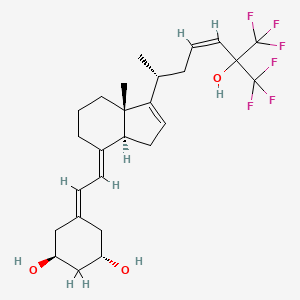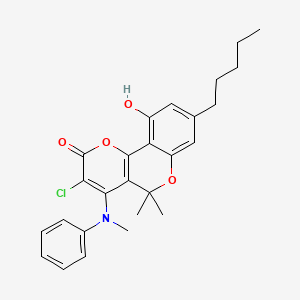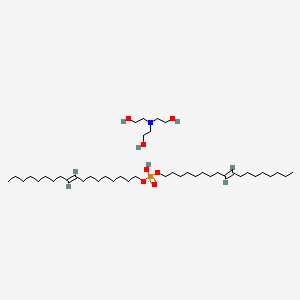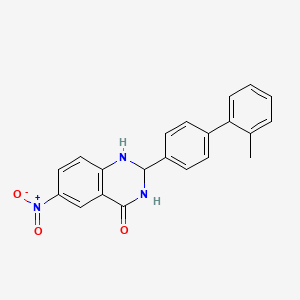
4(1H)-Quinazolinone, 2,3-dihydro-2-(2'-methyl(1,1'-biphenyl)-4-yl)-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UNII-06BT7F3EIV, also known as GMC-5-193, is a chemical compound with the molecular formula C21H17N3O3. It is characterized by its unique structure, which includes a quinazolinone core and a nitro group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UNII-06BT7F3EIV typically involves the formation of the quinazolinone core followed by the introduction of the nitro group. The synthetic route may include:
Formation of Quinazolinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the quinazolinone structure.
Industrial Production Methods
Industrial production of UNII-06BT7F3EIV may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
UNII-06BT7F3EIV undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings in the structure can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
UNII-06BT7F3EIV has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of UNII-06BT7F3EIV involves its interaction with specific molecular targets. The nitro group and quinazolinone core play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
UNII-06BT7F3EIV is unique due to its specific combination of a quinazolinone core and a nitro group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .
特性
CAS番号 |
871501-69-8 |
|---|---|
分子式 |
C21H17N3O3 |
分子量 |
359.4 g/mol |
IUPAC名 |
2-[4-(2-methylphenyl)phenyl]-6-nitro-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H17N3O3/c1-13-4-2-3-5-17(13)14-6-8-15(9-7-14)20-22-19-11-10-16(24(26)27)12-18(19)21(25)23-20/h2-12,20,22H,1H3,(H,23,25) |
InChIキー |
HPGLFJZJIHFMIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C3NC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


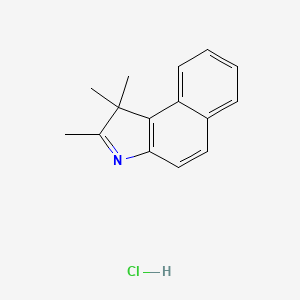
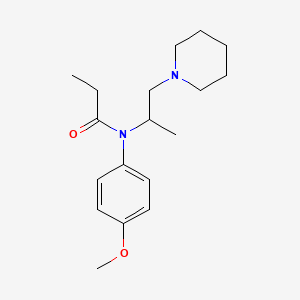
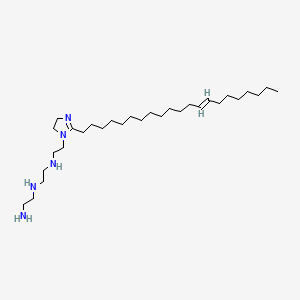

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12701388.png)
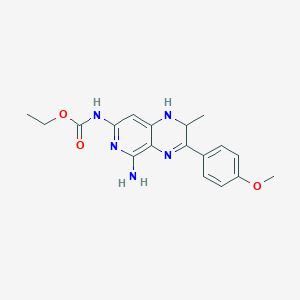

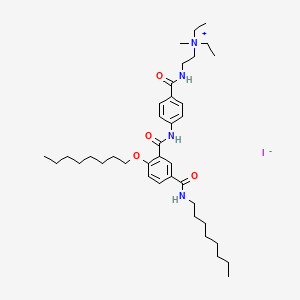
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12701414.png)
